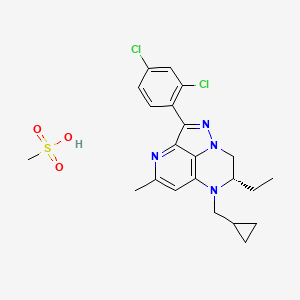

NBI-35965

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENHXRYYRAMQA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603151-83-3 | |

| Record name | NBI-35965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-35965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NBI-35965: A Technical Overview of its Mechanism of Action as a CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides a comprehensive technical guide on the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical pharmacological profile. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate reproducibility and further investigation. Visual representations of its signaling pathway and experimental workflows are included to provide a clear and concise understanding of its function.

Introduction

Corticotropin-releasing factor (CRF) and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. The CRF system, particularly the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor.

Molecular Target and Binding Profile

This compound is a non-peptide small molecule that acts as a competitive antagonist at the CRF1 receptor. It exhibits high binding affinity for the human CRF1 receptor, effectively blocking the binding of the endogenous ligand, CRF.

Quantitative Binding and Functional Data

| Parameter | Value | Species/System | Reference |

| Ki | 4 nM | Human CRF1 Receptor | [1] |

| pKi | 8.5 | Human CRF1 Receptor | [1][2] |

| Ki (CRF2) | > 10,000 nM | Human CRF2 Receptor | |

| pIC50 (cAMP accumulation) | 7.1 | CRF1 transfected cells | [1] |

| pIC50 (ACTH production) | 6.9 | In vitro | [1] |

Mechanism of Action: Signaling Pathways

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By binding to the CRF1 receptor, this compound prevents the conformational changes induced by CRF binding, thereby inhibiting the activation of the Gs protein and the downstream signaling cascade. This blockade of CRF1 receptor signaling results in the attenuation of stress-induced physiological responses.

Caption: this compound blocks CRF-induced CRF1 receptor signaling.

In Vivo Pharmacology and Efficacy

This compound is orally active and brain-penetrant, making it suitable for in vivo studies.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-related physiological and behavioral responses.

Pharmacokinetic Properties in Rats

| Parameter | Value | Dose | Route | Reference |

| Volume of Distribution | 17.8 L/kg | 10 mg/kg | Oral | [1] |

| Plasma Clearance | 17 mL/min/kg | 10 mg/kg | Oral | [1] |

| Half-life | 12 h | 10 mg/kg | Oral | [1] |

| Oral Bioavailability | 34% | 10 mg/kg | Oral | [1] |

| Maximal Plasma Concentration (Cmax) | 560 ng/mL | 10 mg/kg | Oral | [1] |

| Time to Cmax (Tmax) | 1 h | 10 mg/kg | Oral | [1] |

| Maximal Brain Concentration | 700 ng/g | 10 mg/kg | Oral | [1] |

In Vivo Effects

-

Reduction of ACTH Production: this compound reduces CRF- or stress-induced production of adrenocorticotropic hormone (ACTH).[1]

-

Anxiolytic Effects: The compound has demonstrated anxiolytic (anxiety-reducing) properties in animal models.[1]

-

Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, this compound was shown to blunt this response, suggesting its potential in conditions like irritable bowel syndrome.[4]

-

Colonic Motor Function: this compound inhibits the stress-induced shortening of distal colonic transit time.[4]

-

Locus Coeruleus Activation: The compound abolishes the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF administration in rats.[5]

Experimental Protocols

Radioligand Binding Assay for CRF1 Receptor

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human CRF1 receptor are prepared.

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]sauvagine) and varying concentrations of this compound.

-

Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Methodology:

-

Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

Conclusion

This compound is a highly selective and potent CRF1 receptor antagonist with a well-characterized mechanism of action. Its ability to block the CRF1 signaling pathway and its favorable in vivo pharmacological properties make it an invaluable tool for investigating the role of the CRF system in health and disease. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of CRF1 receptor antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of NBI-35965

A Potent and Selective Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist

This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound is a non-peptide, orally active, and brain-penetrant small molecule that exhibits high-affinity and selective binding to the CRF1 receptor.[1][2][3][4] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[5] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in the anterior pituitary gland stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol.

This compound functions as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting the downstream signaling cascade. This action effectively blunts the physiological responses to stress mediated by the CRF1 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Source |

| CRF1 | [125I]Sauvagine | 4 | Rat | [1][6] |

| CRF2 | [125I]Sauvagine | >10,000 | Rat | [1][3] |

Table 2: In Vitro Functional Activity

| Assay | Agonist | pIC50 | Cell Line | Effect | Source |

| cAMP Accumulation | Sauvagine | 7.1 | CRF1-transfected cells | Inhibition of cAMP production | [1] |

| ACTH Production | CRF | 6.9 | - | Inhibition of ACTH production | [1] |

Table 3: In Vivo Pharmacokinetic Parameters (Rat)

| Parameter | Value | Dose | Route | Source |

| Volume of Distribution (Vd) | 17.8 L/kg | 10 mg/kg | Oral | [2] |

| Plasma Clearance (CL) | 17 mL/min/kg | 10 mg/kg | Oral | [2] |

| Half-life (t1/2) | 12 h | 10 mg/kg | Oral | [2] |

| Oral Bioavailability | 34% | 10 mg/kg | Oral | [2] |

| Cmax (plasma) | 560 ng/mL | 10 mg/kg | Oral | [2] |

| Tmax (plasma) | 1 h | 10 mg/kg | Oral | [2] |

| Cmax (brain) | 700 ng/g | 10 mg/kg | Oral | [2] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

CRF1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CRF1 receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the CRF1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled CRF1 ligand (e.g., [125I]Sauvagine), and varying concentrations of this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled CRF1 ligand.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to inhibit CRF1 receptor-mediated Gs signaling.

Protocol:

-

Cell Culture:

-

Culture cells stably expressing the CRF1 receptor in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (e.g., sauvagine).

-

Incubate for a defined period to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the pIC50 (-log of the IC50) from the resulting dose-response curve.

-

In Vivo Stress-Induced ACTH Secretion in Rodents

This experiment assesses the in vivo efficacy of this compound in blocking the stress response.

Protocol:

-

Animal Preparation:

-

House male rodents (e.g., rats or mice) under controlled environmental conditions.

-

Administer this compound or vehicle orally or via another appropriate route at a defined time before stress induction.[2]

-

-

Stress Induction:

-

Subject the animals to a standardized stressor, such as restraint stress, forced swim, or footshock.[7]

-

-

Blood Sampling:

-

At a specific time point after stress onset, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).

-

Collect plasma by centrifugation and store at -80°C until analysis.

-

-

ACTH Measurement:

-

Quantify plasma ACTH levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Compare the plasma ACTH levels in the this compound-treated group to the vehicle-treated control group.

-

Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound significantly reduces stress-induced ACTH secretion.

-

Visceral Sensitivity Measurement using Colorectal Distension in Rats

This model evaluates the effect of this compound on visceral pain perception.

Protocol:

-

Animal Preparation:

-

Surgically implant electrodes into the abdominal musculature of rats to record the visceromotor response (VMR), a measure of visceral pain. Allow for a recovery period.

-

-

Drug Administration:

-

Administer this compound or vehicle to the rats.[1]

-

-

Colorectal Distension (CRD):

-

Insert a lubricated balloon catheter into the descending colon and rectum.

-

Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.[1]

-

-

VMR Recording and Analysis:

-

Record the electromyographic (EMG) activity of the abdominal muscles during the distension periods.

-

Quantify the VMR by calculating the area under the curve of the EMG recording during distension and subtracting the baseline activity.

-

Compare the VMR at different distension pressures between the this compound-treated and vehicle-treated groups.

-

-

Data Analysis:

-

Use statistical analysis (e.g., two-way ANOVA) to determine if this compound significantly reduces the VMR to colorectal distension, indicating an analgesic effect.

-

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of stress and visceral pain. Its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other CRF1 receptor modulators.

References

- 1. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Application of experimental stressors in laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-35965: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and related disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRF1 receptor, in particular, has been a key target for the development of therapeutics for stress-related psychiatric and visceral disorders. This compound is a non-peptide, tricyclic CRF1 antagonist that exhibits high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a versatile tool for both in vitro and in vivo studies.[1][3] This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.

Mechanism of Action

This compound acts as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, CRF. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that can couple to multiple G-proteins, including Gs, Gq, and Gi, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] this compound effectively inhibits this CRF-induced cAMP production.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available literature.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Cell Line | Notes |

| Ki (CRF1) | 4 nM[1][2] | Human | |

| pKi (CRF1) | 8.5[1] | Human | |

| Ki (CRF2) | >10,000 nM | Human | Demonstrates high selectivity for CRF1. |

| pIC50 (CRF-induced ACTH production) | 7.1[1] | In vitro | |

| pIC50 (Stress-induced ACTH production) | 6.9[1] | In vitro |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Notes |

| Volume of Distribution (Vd) | 17.8 L/kg[1] | Oral | |

| Plasma Clearance (CL) | 17 mL/min/kg[1] | Oral | |

| Half-life (t1/2) | 12 h[1] | Oral | |

| Oral Bioavailability | 34%[1] | Oral | |

| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL (at 1 h)[1] | 10 mg/kg, Oral | |

| Mean Maximal Brain Concentration | 700 ng/g[1] | 10 mg/kg, Oral | Demonstrates good brain penetration. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

In Vitro CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]Sauvagine or another suitable CRF1 receptor radioligand.

-

This compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 µM CRF).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125I]Sauvagine, and the serially diluted this compound or vehicle.

-

For non-specific binding wells, add the high concentration of the non-labeled CRF1 ligand.

-

Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the Ki value.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the anxiolytic effects of this compound in rodents.

Materials:

-

Elevated Plus Maze (EPM) apparatus.

-

Male rats or mice.

-

This compound hydrochloride dissolved in a suitable vehicle (e.g., 5% mannitol).[3]

-

Vehicle control.

-

Positive control (e.g., diazepam).

-

Video tracking software for behavioral analysis.

Procedure:

-

Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 1-30 mg/kg, p.o.), vehicle, or the positive control to different groups of animals.[2]

-

Allow for a pre-treatment period for the compound to be absorbed (e.g., 60 minutes for oral administration).

-

Place each animal individually in the center of the EPM, facing one of the open arms.

-

Record the animal's behavior for a 5-minute session using the video tracking software.

-

Key parameters to measure include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension)

Objective: To determine the effect of this compound on stress-induced visceral hyperalgesia.

Materials:

-

Male Long-Evans rats that have undergone maternal separation as neonates.[2]

-

Colorectal distension apparatus (pressure transducer, balloon catheter).

-

Electromyography (EMG) recording equipment.

-

This compound hydrochloride.

-

Vehicle control.

-

Water avoidance stress paradigm.

Procedure:

-

Surgically implant EMG electrodes into the external oblique musculature of the rats and allow for recovery.

-

Habituate the rats to the colorectal distension procedure.

-

On the day of the experiment, administer this compound (e.g., 20 mg/kg, s.c.) or vehicle.[2]

-

After a pre-treatment period, subject the rats to water avoidance stress for 1 hour.

-

Following the stressor, perform colorectal distension by inserting the balloon catheter and inflating it to various pressures (e.g., 20, 40, 60, 80 mmHg).[2]

-

Record the visceromotor response (VMR) via EMG at each distension pressure.

-

The VMR is a measure of the abdominal muscle contractions in response to the painful stimulus.

-

A reduction in the VMR in the this compound treated group compared to the vehicle group indicates a blunting of visceral hypersensitivity.

-

Analyze the data using repeated measures ANOVA.

Mandatory Visualizations

Signaling Pathways

Caption: CRF1 Receptor Signaling Pathways and the Antagonistic Action of this compound.

Experimental Workflow

Caption: Workflow for Assessing Anxiolytic Activity of this compound using the Elevated Plus Maze.

Conclusion

This compound is a well-characterized and highly selective CRF1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, allows for its use in a wide range of in vivo models of stress-related disorders. This guide provides a foundational understanding of this compound, its properties, and its application in experimental neuroscience, enabling researchers to effectively design and interpret studies aimed at elucidating the role of the CRF1 receptor in health and disease.

References

Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist, NBI-35965. This document details the pharmacological properties of this compound, its interaction with the CRF1 receptor, and comprehensive experimental protocols for its characterization in both in vitro and in vivo models.

Introduction to CRF1 Receptors and this compound

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It mediates its effects through two main G protein-coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, and is critically involved in mediating the endocrine, autonomic, and behavioral responses to stress.[3] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5]

This compound is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[6] It exhibits high binding affinity for CRF1 with no significant affinity for the CRF2 receptor, making it a valuable tool for elucidating the specific roles of CRF1 in physiological and pathological processes.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human CRF1 | ~4 nM | [6] |

| Rat CRF1 | 4 nM | [6] | |

| Human CRF2 | >10,000 nM | [6] | |

| Functional Potency (pIC50) | Inhibition of Sauvagine-induced cAMP accumulation (CRF1 transfected cells) | 7.1 | [6] |

| Inhibition of CRF-induced ACTH release (in vivo) | 6.9 | [6] |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Species | Dose & Route | Value | Reference |

| Oral Bioavailability | Rat | 10 mg/kg, p.o. | 34% | [5] |

| Plasma Clearance | Rat | 10 mg/kg, p.o. | 17 mL/min/kg | [5] |

| Volume of Distribution | Rat | 10 mg/kg, p.o. | 17.8 L/kg | [5] |

| Half-life (t½) | Rat | 10 mg/kg, p.o. | 12 hours | [5] |

| Peak Plasma Concentration (Cmax) | Rat | 10 mg/kg, p.o. | 560 ng/mL | [5] |

| Time to Peak Plasma Concentration (Tmax) | Rat | 10 mg/kg, p.o. | 1 hour | [5] |

| Peak Brain Concentration | Rat | 10 mg/kg, p.o. | 700 ng/g | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CRF1 receptors.

In Vitro Assays

This protocol determines the binding affinity of this compound for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells stably expressing human or rat CRF1 receptors (e.g., HEK293 cells).[7]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[9]

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.2% BSA, pH 7.4.

-

This compound stock solution (in DMSO).

-

Unlabeled ligand for non-specific binding determination (e.g., unlabeled Sauvagine).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).[9]

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from CRF1-expressing cells.[9]

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]Tyr0-Sauvagine (typically at a concentration close to its Kd), and varying concentrations of this compound.[10]

-

For total binding, add vehicle (DMSO) instead of this compound.

-

For non-specific binding, add a high concentration of unlabeled Sauvagine.[10]

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.[7]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

-

This assay measures the ability of this compound to antagonize CRF1 receptor-mediated Gs protein activation and subsequent cyclic AMP (cAMP) production.

-

Materials:

-

HEK293 cells transiently or stably transfected with the human CRF1 receptor.[2]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).[2]

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[11]

-

CRF1 receptor agonist (e.g., Sauvagine or CRF).[6]

-

This compound stock solution (in DMSO).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][11]

-

-

Procedure:

-

Plate CRF1-transfected HEK293 cells in a 96-well plate and culture overnight.[2]

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.[11]

-

Stimulate the cells with a fixed concentration of a CRF1 agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.[11]

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Analyze the data using a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-induced cAMP production.[11]

-

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[12]

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.[13]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.[6]

-

Administer this compound (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).[6]

-

Place the animal in the center of the maze, facing an open arm.[8]

-

Allow the animal to freely explore the maze for a 5-minute session.[8]

-

Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

-

Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the this compound-treated and vehicle-treated groups. An increase in these parameters indicates an anxiolytic-like effect.[13]

-

This model assesses the role of CRF1 in stress-induced visceral pain, a key feature of IBS.[14]

-

Animals: Adult male rats.[14]

-

Procedure:

-

Induce stress in the animals, for example, using water avoidance stress (WAS) for 1 hour.[14]

-

Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle prior to the stressor.[6]

-

Measure the visceromotor response (VMR) to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon at varying pressures (e.g., 20, 40, 60 mmHg).[15] The VMR is typically quantified by measuring the abdominal muscle contractions.

-

Compare the VMR in stressed animals treated with this compound to vehicle-treated stressed and non-stressed control groups. A reduction in the VMR by this compound indicates its ability to blunt stress-induced visceral hyperalgesia.[14][16]

-

This assay evaluates the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

-

Animals: Adult male mice or rats.

-

Procedure:

-

Administer this compound or vehicle.

-

Subject the animals to a stressor (e.g., restraint stress for 15-30 minutes).[17]

-

Collect blood samples at the end of the stress period, typically via tail vein or trunk blood collection following decapitation.[18] It is crucial to collect the samples rapidly to avoid handling-induced stress responses.[18]

-

Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Compare the ACTH levels between the different treatment groups. A suppression of the stress-induced rise in ACTH by this compound demonstrates its inhibitory effect on the HPA axis.[17]

-

Mandatory Visualizations

Signaling Pathways

Caption: Simplified CRF1 Receptor Signaling Pathways.

Experimental Workflows

Caption: Workflow for CRF1 Radioligand Binding Assay.

Caption: Workflow for the Elevated Plus Maze Test.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain CRF signaling: involvement in acute stress-induced visceral analgesia in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated plus maze protocol [protocols.io]

- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. escholarship.org [escholarship.org]

- 16. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-35965: A Selective CRF1 Receptor Antagonist for Modulating the Hypothalamic-Pituitary-Adrenal (HPA) Axis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The hypothalamic-pituitary-adrenal (HPA) axis is the core neuroendocrine system orchestrating the body's response to stress. Corticotropin-releasing factor (CRF) is the principal initiator of this cascade, primarily through its action on the CRF type 1 (CRF1) receptor. Dysregulation of the CRF/CRF1 system is strongly implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have been a major focus of therapeutic development. This document provides a detailed technical overview of NBI-35965, a selective, orally active, and brain-penetrant small molecule CRF1 receptor antagonist. We consolidate key preclinical data, outline detailed experimental methodologies for its characterization, and illustrate the underlying biological and experimental frameworks.

Introduction: The HPA Axis and the Role of CRF1 Receptors

The stress response is a fundamental survival mechanism controlled by the HPA axis.[1] Upon perception of a stressor, parvocellular neurosecretory cells in the paraventricular nucleus (PVN) of the hypothalamus release CRF into the hypophyseal portal system.[2] CRF travels to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH). ACTH then enters the systemic circulation and acts on the adrenal cortex to trigger the release of glucocorticoids (cortisol in humans, corticosterone in rodents).[3]

Glucocorticoids mediate many of the physiological adaptations to stress but also exert negative feedback at the level of the pituitary, hypothalamus, and other brain regions to terminate the stress response. However, under conditions of chronic stress, this feedback mechanism can become impaired, leading to sustained HPA axis hyperactivity and elevated CRF levels.[4] This state is linked to the development of affective and anxiety disorders.[5]

The CRF1 receptor, a G-protein coupled receptor, is the primary mediator of the stress-induced actions of CRF on the HPA axis. Its distribution in key brain regions beyond the pituitary, such as the amygdala, prefrontal cortex, and locus coeruleus, also implicates it in coordinating the behavioral and autonomic responses to stress.[6][7] Therefore, blocking the CRF1 receptor with a selective antagonist like this compound presents a targeted therapeutic strategy to attenuate the deleterious effects of excessive CRF signaling.[1]

This compound: A Profile of a Selective CRF1 Antagonist

This compound is a tricyclic, non-peptide molecule designed for high-affinity, selective antagonism of the CRF1 receptor.[8] Its key characteristics make it a valuable tool for preclinical research and a promising scaffold for drug development.

Biochemical and Pharmacological Properties

This compound demonstrates potent and selective binding to the CRF1 receptor with no significant affinity for the CRF2 receptor subtype. This selectivity is crucial, as the two receptor subtypes can have opposing physiological roles. In functional assays, it effectively blocks CRF-mediated signaling cascades.[8][9]

Table 1: In Vitro Characterization of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 4.0 nM | Human CRF1 Receptor | [9] |

| > 10,000 nM | Human CRF2 Receptor | ||

| Functional Antagonism (pIC50) | |||

| CRF-induced ACTH Production | 6.9 | In Vitro | [9] |

| Sauvagine-induced cAMP Stimulation | 7.1 | CRF1-transfected cells | [8][9] |

| Stress-induced ACTH Production | 6.9 | In Vivo (mice) |[9] |

Pharmacokinetic Profile

Preclinical studies in rats have shown that this compound is orally bioavailable and penetrates the blood-brain barrier, achieving significant concentrations in the brain, a critical feature for a centrally-acting therapeutic.[9]

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | 34 | % | [9] |

| Time to Max Plasma Conc. (Tmax) | 1 | h | [9] |

| Maximal Plasma Conc. (Cmax) | 560 | ng/mL | [9] |

| Maximal Brain Conc. | 700 | ng/g | [9] |

| Plasma Half-life (t1/2) | 12 | h | [9] |

| Volume of Distribution (Vd) | 17.8 | L/kg | [9] |

| Plasma Clearance | 17 | mL/min/kg |[9] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptor, thereby blocking downstream signaling.

As depicted, stress triggers CRF release from the hypothalamus. CRF binds to CRF1 receptors on the pituitary, initiating ACTH release. This compound occupies the CRF1 receptor, preventing CRF binding and thus interrupting the signaling cascade that leads to ACTH and subsequent glucocorticoid production.

Preclinical Efficacy in Stress Models

This compound has been evaluated in various animal models that recapitulate aspects of stress-related disorders. A key model is the water avoidance stress (WAS) paradigm in rats, which induces visceral hypersensitivity and colonic hypermotility, symptoms relevant to irritable bowel syndrome (IBS).

In a study using this model, this compound demonstrated significant efficacy.[8] A single subcutaneous dose of 20 mg/kg abolished the stress-induced increase in the visceromotor response to colorectal distention.[8] Furthermore, the same dose significantly reduced stress-induced defecation, a measure of colonic motor function.[8] These findings highlight the critical role of CRF1 receptor signaling in mediating stress-related visceral responses and the potential of this compound to mitigate them.

Table 3: In Vivo Efficacy of this compound in Rat Stress Models

| Model | Endpoint | Dose & Route | Result | Reference |

|---|---|---|---|---|

| Water Avoidance Stress | Visceral Hyperalgesia | 20 mg/kg, s.c. | Abolished stress-induced hyperalgesia | [8] |

| Water Avoidance Stress | Colonic Defecation | 20 mg/kg, s.c. | Significantly reduced stress-induced defecation | [8] |

| Restraint Stress | Plasma ACTH | 20 mg/kg, p.o. | Reduced stress-induced ACTH production | [9] |

| CRF Challenge | Colonic Transit Time | 10 mg/kg, p.o. or s.c. | Blocked CRF-induced shortening of transit time |[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize this compound. These protocols are synthesized from standard practices in the field.

Protocol 1: CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Sauvagine or [125I]-Tyro-oCRF.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific binding agent: 1 µM unlabeled CRF.

-

This compound stock solution in DMSO, serially diluted.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Methodology:

-

Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of this compound concentrations (e.g., 0.1 nM to 10 µM).

-

Add 50 µL of binding buffer to all tubes.

-

Add 50 µL of unlabeled CRF (for non-specific binding) or 50 µL of the corresponding this compound dilution. Add 50 µL of buffer for total binding tubes.

-

Add 50 µL of radioligand at a final concentration near its Kd value (e.g., ~0.2 nM).

-

Initiate the binding reaction by adding 100 µL of cell membrane preparation (containing ~20-40 µg of protein).

-

Incubate for 2 hours at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (Binding Buffer without BSA).

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Stress-Induced ACTH Release

Objective: To assess the ability of orally administered this compound to attenuate the HPA axis response to an acute stressor in rodents.

Materials:

-

Male CD-1 mice or Sprague-Dawley rats.

-

This compound formulation for oral gavage (e.g., suspended in 5% mannitol).

-

Restraint stress device (e.g., Plexiglas tube).

-

Blood collection supplies (e.g., EDTA-coated tubes, micro-capillaries).

-

Centrifuge, materials for plasma separation and storage (-80°C).

-

ACTH ELISA kit.

Methodology:

-

Acclimate animals to the housing facility for at least one week. Handle animals daily for 3-4 days to minimize handling stress.

-

Fast animals overnight prior to the experiment but allow ad libitum access to water.

-

Randomly assign animals to vehicle or this compound treatment groups (e.g., 1, 3, 10, 20 mg/kg).

-

Administer this compound or vehicle via oral gavage 60 minutes prior to the stressor.[9]

-

Place animals in the restraint device for a period of 15-30 minutes.

-

Immediately following the stress period, collect a blood sample via tail-nick or cardiac puncture (terminal).

-

Centrifuge blood at 3000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify plasma ACTH concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

-

Analyze data using ANOVA to compare ACTH levels between treatment groups.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for central nervous system research. Preclinical data strongly support its ability to modulate the HPA axis and attenuate behavioral and physiological responses to stress. The methodologies outlined here provide a robust framework for the continued investigation of this compound and other novel CRF1 antagonists.

While early CRF1 antagonists faced challenges in clinical trials for major depression and anxiety, the therapeutic principle remains highly compelling.[4] The focus of newer CRF1 antagonists, such as crinecerfont by Neurocrine Biosciences for congenital adrenal hyperplasia (CAH), demonstrates a refined strategic approach targeting indications with more clearly defined HPA axis pathology. The continued exploration of compounds like this compound in specific, mechanistically-linked disorders holds significant promise for developing novel treatments for stress-related conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental models of stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurocrine Biosciences Announces Initiation of Phase I Trial With CRF1 Antagonist for Anxiety and Depression | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 4. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]

- 5. Neurocrine Biosciences Announces Initiation of Phase 1 Clinical Study Evaluating NBIP-01435, a Long-Acting Corticotropin-Releasing Factor Type 1 Receptor Antagonist [prnewswire.com]

- 6. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Pipeline [neurocrine.com]

Preclinical Profile of NBI-35965: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally bioavailable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Preclinical studies have demonstrated its high binding affinity for the CRF1 receptor and its ability to functionally antagonize CRF-induced signaling and downstream physiological effects. In vivo, this compound has shown efficacy in animal models of stress, anxiety, and visceral pain, highlighting its potential as a therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanism of action.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF are primarily mediated through the CRF1 receptor, a G-protein coupled receptor widely expressed in the central nervous system.[3][4] Dysregulation of the CRF/CRF1 signaling pathway has been implicated in the pathophysiology of various stress-related conditions, including anxiety, depression, and irritable bowel syndrome (IBS).[2][5] this compound was developed as a selective antagonist of the CRF1 receptor to investigate the therapeutic potential of blocking this pathway.

In Vitro Pharmacology

Receptor Binding Affinity

This compound demonstrates high and selective affinity for the human CRF1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| Human CRF1 | ~4 | [3] |

| Human CRF2 | >10,000 | [6][7] |

Functional Antagonism

This compound acts as a functional antagonist, inhibiting CRF-mediated intracellular signaling.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Agonist | Parameter | pIC50 | Reference |

| cAMP Accumulation | CRF1-transfected cells | Sauvagine | cAMP levels | 7.1 | [7] |

| ACTH Production | In vitro assay | CRF | ACTH levels | 6.9 | [7] |

In Vivo Pharmacology & Pharmacokinetics

Pharmacokinetic Profile in Rats

This compound exhibits favorable pharmacokinetic properties in rats, including oral bioavailability and brain penetration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value | Unit | Reference |

| Oral Bioavailability | 34 | % | |

| Tmax (plasma) | 1 | h | |

| Cmax (plasma) | 560 | ng/mL | |

| Cmax (brain) | 700 | ng/g | |

| Half-life (t1/2) | 12 | h | |

| Plasma Clearance | 17 | mL/min/kg | |

| Volume of Distribution | 17.8 | L/kg |

In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical models of stress-related pathologies.

Table 4: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | This compound Dose & Route | Effect | Reference |

| Stress-Induced ACTH Production | Mice | 20 mg/kg, p.o. | Reduction of stress-induced ACTH | |

| CRF-Induced Colonic Transit | Rats | 10 mg/kg, p.o. or s.c. | Blockade of CRF-induced shortening of distal colonic transit time | [3] |

| Water Avoidance Stress-Induced Defecation | Rats | 20 mg/kg, s.c. | Significant reduction in defecation | [3] |

| Stress-Induced Visceral Hyperalgesia | Rats | 20 mg/kg, s.c. | Abolished stress-induced visceral hyperalgesia | [3] |

| LPS-Induced Visceral Hypersensitivity | Mice | 10 ng/mouse, i.c.v. | Prevention of LPS-induced increase in AWR score and decrease in pain threshold | [8] |

| Colorectal Distension-Induced Locus Coeruleus Activation | Rats | 10 mg/kg, i.v. | Prevention of CRD- and CRF-induced neuronal activation | [9] |

Experimental Protocols

Receptor Binding Assay (Inferred Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human CRF1 or CRF2 receptors.

-

Radioligand: A suitable radioligand, such as [125I]Sauvagine or [125I]CRF, is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF analog.

-

cAMP Accumulation Assay (Inferred Protocol)

-

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.

-

Methodology:

-

Cell Culture: CRF1-transfected cells are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of a CRF receptor agonist (e.g., Sauvagine) to induce cAMP production.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[10][11][12]

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation (IC50) is determined, and the pIC50 is calculated.

-

Water Avoidance Stress Model in Rats (Inferred Protocol)

-

Objective: To evaluate the effect of this compound on stress-induced colonic motor function.

-

Methodology:

-

Apparatus: A rectangular platform is placed in the center of a cage filled with water to a level just below the platform surface.[9][13]

-

Procedure: Rats are placed on the platform for a defined period (e.g., 60 minutes). The stress of being on the small platform surrounded by water induces an increase in defecation.[9]

-

Treatment: this compound or vehicle is administered subcutaneously (s.c.) prior to placing the animals on the platform.

-

Measurement: The total number of fecal pellets expelled during the stress period is counted as an index of colonic motor activity.[9]

-

Colorectal Distension (CRD)-Induced Visceral Hypersensitivity in Rats (Inferred Protocol)

-

Objective: To assess the effect of this compound on stress-induced visceral pain.

-

Methodology:

-

Animal Preparation: A balloon catheter is inserted into the distal colon of the rat.[14][15]

-

Stress Induction: Animals are subjected to a stressor, such as water avoidance stress, to induce visceral hyperalgesia.

-

Treatment: this compound or vehicle is administered prior to the assessment of visceral sensitivity.

-

Distension Protocol: The balloon is inflated to various pressures in a graded manner.[2][14]

-

Measurement: The visceromotor response (VMR), typically quantified by measuring the abdominal muscle contractions via electromyography (EMG), is recorded at each distension pressure. An increase in the VMR at a given pressure indicates visceral hypersensitivity.[14]

-

Data Analysis: The VMR at each distension pressure is compared between treatment groups.

-

Visualizations

Signaling Pathway of CRF1 Receptor Antagonism by this compound

Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound in a stress model.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective CRF1 receptor antagonist. Its high affinity for the target receptor, functional antagonism of CRF signaling, favorable pharmacokinetic properties, and robust in vivo efficacy in models of stress and visceral pain underscore its potential for the treatment of stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.

References

- 1. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. youtube.com [youtube.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

NBI-35965 and Its Effects on Stress-Induced Behaviors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the mammalian stress response system. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, this compound has demonstrated potential in mitigating various stress-induced behavioral and physiological sequelae. This technical guide provides an in-depth overview of the preclinical findings related to this compound, with a focus on its effects in models of stress-induced behaviors. We present available quantitative data in structured tables, detail experimental protocols, and provide visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction: The Role of CRF1 in the Stress Response

The body's response to stress is orchestrated by a complex interplay of neuroendocrine pathways, with the hypothalamic-pituitary-adrenal (HPA) axis playing a central role. Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal initiator of the HPA axis cascade.[1] Upon stressor exposure, CRF is released from the paraventricular nucleus of the hypothalamus and binds to CRF receptors in the anterior pituitary. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn triggers the adrenal glands to release glucocorticoids, such as cortisol.

Two main CRF receptor subtypes, CRF1 and CRF2, have been identified. The CRF1 receptor is predominantly expressed in the brain, including the cortex, amygdala, and hippocampus, and is the primary mediator of the anxiogenic and stress-related behavioral effects of CRF.[1] Chronic hyperactivation of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, the development of selective CRF1 receptor antagonists has been a major focus of therapeutic research.

This compound: A Selective CRF1 Receptor Antagonist

This compound is a novel, water-soluble, tricyclic, non-peptide molecule that acts as a potent and selective antagonist for the CRF1 receptor.[1] It exhibits high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, while showing no significant affinity for the CRF2 receptor.[1] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert central effects following systemic administration.

Effects of this compound on Stress-Induced Behaviors: Preclinical Evidence

The preclinical evaluation of this compound has primarily focused on its efficacy in animal models of stress-induced visceral and colonic hypersensitivity, which are relevant to conditions like IBS.

Stress-Induced Visceral Hyperalgesia

Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a common feature of stress-related gastrointestinal disorders. The water avoidance stress (WAS) model in rats is a widely used paradigm to induce visceral hyperalgesia.

Quantitative Data:

| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |

| Water Avoidance Stress | Long-Evans Rats | 20 mg/kg | Subcutaneous (s.c.) | Completely abolished the 42±19% increase in visceromotor response to colorectal distention (20-80 mmHg) induced by acute water avoidance stress. | [1] |

| Lipopolysaccharide (LPS)-induced visceral hypersensitivity | Mice | 10 ng/mouse | Intracerebroventricular (i.c.v.) | Prevented the LPS-induced increase in the abdominal withdrawal reflex (AWR) score and the decrease in pain threshold. | [2] |

Experimental Protocol: Water Avoidance Stress (WAS) and Assessment of Visceral Hyperalgesia

-

Animals: Adult male Long-Evans rats that have undergone maternal separation are often used as they exhibit a heightened stress response.[1]

-

Stress Induction: Rats are placed on a small platform (e.g., 8 x 8 x 10 cm) in the center of a cage filled with water (25°C) to a level 1 cm below the top of the platform for 1 hour. This creates a psychological stressor without direct water contact.[1]

-

Measurement of Visceromotor Response (VMR):

-

A flexible balloon catheter is inserted into the colon of the rat.

-

The balloon is incrementally distended with air to various pressures (e.g., 20, 40, 60, 80 mmHg).

-

The visceromotor response, a reflex contraction of the abdominal and hind limb musculature, is quantified by electromyography (EMG) of the external oblique muscles or by visual observation of the abdominal withdrawal reflex (AWR).

-

The response to distention is measured before and after the stress procedure to determine the change in visceral sensitivity.[1]

-

-

Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time before the stressor or the VMR measurement.[1]

Stress-Induced Alterations in Colonic Motor Function

Stress can significantly impact gastrointestinal motility. The effects of this compound on CRF- and stress-induced changes in colonic transit and defecation have been investigated.

Quantitative Data:

| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |

| CRF-induced accelerated colonic transit | Rats | 10 mg/kg | Per oral (p.o.) or Subcutaneous (s.c.) | Completely blocked the 81% shortening of distal colonic transit time induced by intravenous CRF. | [1] |

| Water Avoidance Stress-induced defecation | Rats | 20 mg/kg | Subcutaneous (s.c.) | Significantly reduced the number of fecal pellets expelled in response to water avoidance stress. | [1] |

Experimental Protocol: Measurement of Colonic Transit

-

Marker Administration: A non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) is administered orally to the animal.

-

Time Measurement: The time taken for the marker to travel a specific distance along the colon or to be expelled is measured.

-

CRF Challenge: To assess the effect of CRF, the peptide is administered (e.g., intravenously) after the marker administration.

-

Drug Treatment: this compound or vehicle is administered prior to the CRF challenge or stress exposure.[1]

Activation of Locus Coeruleus Neurons

The locus coeruleus (LC) is a brainstem nucleus that is a major source of norepinephrine in the brain and plays a crucial role in arousal and the stress response. Colorectal distension (CRD), a noxious visceral stimulus, activates LC neurons, an effect thought to be mediated by CRF.

Quantitative Data:

| Experimental Model | Animal Strain | This compound Dose | Administration Route | Key Finding | Citation |

| Colorectal Distension (CRD)-induced LC activation | Sprague-Dawley Rats | 10 mg/kg | Intravenous (i.v.) | Prevented the increase in LC neuronal firing rate induced by phasic CRD (43.7 ± 1.1 mm Hg). | [3] |

| Intracisternal CRF-induced LC activation | Sprague-Dawley Rats | 10 mg/kg | Intravenous (i.v.) | Prevented the increase in LC neuronal firing rate induced by intracisternal injection of CRF (300 ng/rat). | [3] |

Experimental Protocol: Electrophysiological Recording of Locus Coeruleus Neurons

-

Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the locus coeruleus.

-

Stimulation: Phasic colorectal distension is performed using a balloon catheter, or CRF is administered intracisternally.

-

Data Acquisition: The spontaneous firing rate of individual LC neurons is recorded before, during, and after the stimulus.

-

Drug Administration: this compound or vehicle is administered intravenously before the stimulation.[3]

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. The CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of a CRF1 antagonist like this compound typically follows a structured workflow designed to evaluate its efficacy and mechanism of action in relevant animal models of stress.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a promising CRF1 receptor antagonist with clear efficacy in mitigating stress-induced visceral hyperalgesia and colonic dysmotility in rodent models. Its ability to block the activation of the locus coeruleus further supports its role in modulating central stress pathways.

However, a comprehensive understanding of the therapeutic potential of this compound requires further investigation in a broader range of stress-induced behavioral paradigms. Future research should focus on evaluating its effects in models of:

-

Anxiety-like behaviors: Utilizing tests such as the elevated plus-maze and light-dark box to assess its anxiolytic properties.

-

Depressive-like behaviors: Employing models like the forced swim test and learned helplessness to investigate its potential antidepressant effects.

-

Social stress: Using the social defeat stress paradigm to explore its efficacy in a more ethologically relevant model of stress.

By expanding the preclinical characterization of this compound, the scientific community can gain a more complete picture of its therapeutic potential for a variety of stress-related disorders.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that effectively attenuates key features of the stress response in preclinical models, particularly those related to visceral sensitivity and colonic function. The data presented in this technical guide provide a solid foundation for its further investigation as a potential therapeutic agent for stress-related disorders. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with NBI-35965

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the experimental protocols for in vivo studies involving NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Detailed methodologies for key in vivo assays, a summary of its pharmacological and pharmacokinetic properties, and a depiction of its mechanism of action are presented to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a selective, orally active, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system is implicated in various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[3][4] As a CRF1 antagonist, this compound has been investigated in several preclinical models to evaluate its therapeutic potential in mitigating stress-related physiological and behavioral responses.[1][5]

Mechanism of Action

This compound exhibits high binding affinity and selectivity for the CRF1 receptor, with no significant activity at the CRF2 receptor.[1][5] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascades initiated by the binding of CRF. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) formation, as well as the modulation of other signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[4][5] This antagonistic action at the CRF1 receptor effectively blunts the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]

Pharmacological and Pharmacokinetic Properties

This compound has been characterized by its potent in vitro activity and favorable in vivo pharmacokinetic profile in animal models.

Table 1: Binding Affinity and Functional Activity of this compound

| Parameter | Value | Species/System | Reference |